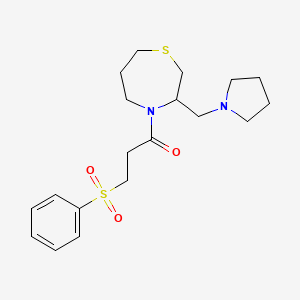

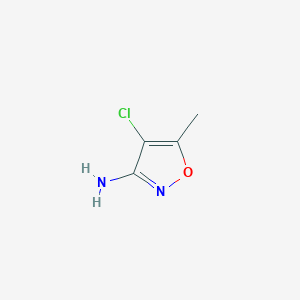

![molecular formula C14H11ClF3NO3S B2484900 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate CAS No. 338410-50-7](/img/structure/B2484900.png)

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound with the chemical formula C5H5N . The compound also contains a trifluoromethyl group (CF3), which is a functional group in organofluorines that has three fluorine atoms attached to a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridines as a key structural motif . Trifluoromethylpyridines (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The presence of the trifluoromethyl group and the pyridine ring can influence the reactivity of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group and the pyridine ring can influence its properties .Scientific Research Applications

Oxidative Catalysis and Environmental Remediation

Methanesulfonate esters are known for their role in catalysis, particularly in oxidative processes. For example, catalytic systems utilizing methanesulfonate-related compounds have been explored for the oxidation of sulfur compounds in environmental remediation efforts. These systems aim to reduce the harmful effects of reduced sulfur compounds, such as methanethiol and dimethyl sulfide, by oxidizing them into less odorous and toxic forms (Cantau et al., 2007). While this study does not directly involve the exact compound , it highlights the potential utility of methanesulfonate derivatives in catalytic oxidation processes, which could be applicable in environmental cleanup efforts.

Synthetic Chemistry and Drug Development

The trifluoromethyl group is a common moiety in pharmaceuticals and agrochemicals due to its ability to influence the biological activity of molecules. Research on the utilization of trifluoromethanesulfonic acid and its derivatives in organic synthesis has shown these compounds to be potent reagents for introducing trifluoromethyl groups into organic molecules, thereby modifying their reactivity and properties (Kazakova & Vasilyev, 2017). This suggests that 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl methanesulfonate could find applications in the synthesis of complex organic molecules, potentially leading to the development of new drugs or materials with enhanced performance.

Green Chemistry and Methane Functionalization

The incorporation of both methanesulfonate and trifluoromethyl groups in a single molecule presents interesting possibilities for green chemistry, particularly in the functionalization of methane. Methane, a potent greenhouse gas, represents a vast underutilized resource. Research has focused on developing catalytic processes for methane conversion into more valuable chemicals (Adebajo, 2007). Given the reactivity of methanesulfonate esters and trifluoromethyl groups, the subject compound might be investigated as a catalyst or reagent in processes aimed at methane upgradation, contributing to more sustainable chemical production methodologies.

Future Directions

Mechanism of Action

Target of Action

A related compound, 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (tfmp), has been studied for its analgesic potential . It’s suggested that these compounds may act on peripheral and centrally mediated pain by opioid independent systems .

Mode of Action

The related compound tfmp and its derivatives have shown potent analgesic efficacy . They seem to interact with their targets to relieve pain, and their action is observable even in the presence of naloxone, an opioid antagonist .

Biochemical Pathways

The related compound tfmp and its derivatives appear to affect pain pathways, given their analgesic properties .

Result of Action

Related compounds have shown to have potent analgesic efficacy, suggesting that they may have significant effects on pain perception at the molecular and cellular levels .

Properties

IUPAC Name |

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO3S/c1-23(20,21)22-11-4-2-9(3-5-11)6-13-12(15)7-10(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEBUFYCPMVWAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2484819.png)

![4-methyl-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2484828.png)

![5-((4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2484829.png)

![2-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2484831.png)

![ethyl 3-cyano-2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2484832.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2484834.png)

![7-Fluoro-4-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]quinazoline](/img/structure/B2484840.png)